Benzofuran-5-yl-difluoroacetic acid ethyl ester

Description

Chemical Nomenclature and Structural Identification

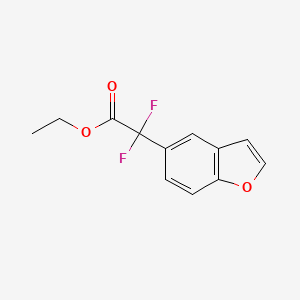

The compound is systematically named ethyl 2-(1-benzofuran-5-yl)-2,2-difluoroacetate under IUPAC conventions. Its molecular formula is $$ \text{C}{12}\text{H}{10}\text{F}{2}\text{O}{3} $$, with a molecular weight of 240.21 g/mol. Key structural features include:

- A benzofuran bicyclic system (fused benzene and furan rings) substituted at the 5-position.

- A difluoroacetic acid ethyl ester group ($$-\text{CF}2\text{COOCH}2\text{CH}_3$$) attached to the benzofuran core.

| Property | Value |

|---|---|

| CAS Registry Number | 943541-56-8 |

| Molecular Formula | $$ \text{C}{12}\text{H}{10}\text{F}{2}\text{O}{3} $$ |

| Molecular Weight | 240.21 g/mol |

| Purity Specification | ≥95% (HPLC) |

The ester group introduces polarity, while fluorine atoms enhance metabolic stability and lipophilicity. X-ray crystallography and NMR spectroscopy (δ 7.6–6.8 ppm for aromatic protons) confirm the structure.

Historical Development in Heterocyclic Chemistry

Benzofuran chemistry originated with William Perkin’s 1870 synthesis via coumarin rearrangement. Modern advancements include:

- Rhodium-catalyzed annulations : Used to construct substituted benzofurans from benzamides and vinylene carbonate (30–80% yields).

- Fluorination techniques : Electrophilic fluorination of benzofuran precursors enabled the introduction of difluoroacetic ester groups.

A pivotal innovation was the development of microwave-assisted esterification , which reduced reaction times from hours to minutes for derivatives like benzofuran-5-yl-difluoroacetic acid ethyl ester.

Position Within Benzofuran Derivative Classifications

This compound belongs to three subclasses of benzofuran derivatives:

Compared to non-fluorinated analogs (e.g., benzofuran-5-yl-acetic acid ethyl ester), the difluoro group increases electrophilicity at the α-carbon, enabling nucleophilic substitutions. Its classification aligns with bioactive benzofurans such as amiodarone (antiarrhythmic) and bufuralol (β-blocker), though therapeutic applications remain unexplored for this specific ester.

Properties

IUPAC Name |

ethyl 2-(1-benzofuran-5-yl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O3/c1-2-16-11(15)12(13,14)9-3-4-10-8(7-9)5-6-17-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQLNOCUQDLAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC2=C(C=C1)OC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization

- Method: Copper chloride catalyzes the coupling of o-hydroxy aldehydes with substituted alkynes in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) solvent.

- Mechanism: Formation of copper acetylide intermediates followed by intramolecular cyclization and acidification leads to benzofuran derivatives.

- Yields: Efficient yields ranging from 45% to 93% have been reported.

- Application: This method is adaptable for introducing trifluoroethyl substituents, which can be modified to difluoroacetic acid esters through subsequent reactions.

Rhodium-Catalyzed Annulation

- Method: Substituted benzamides react with vinylene carbonate under rhodium catalysis (cyclopentadienyl-based rhodium complex) in tetrachloroethane solvent.

- Mechanism: The process involves C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to form benzofuran rings.

- Yields: Moderate to good yields (30–80%) are obtained.

- Relevance: This approach allows for the introduction of diverse substituents, which can be precursors for difluoroacetic acid ethyl ester functionalization.

Lewis Acid-Promoted Cyclization

- Method: Propargylation of phenolic substrates followed by intramolecular cyclization using Lewis acids and potassium carbonate base.

- Mechanism: Lewis acid activates the alkyne for nucleophilic attack by the phenol oxygen, promoting cyclization to benzofuran.

- Yields: High yields (75–91%) reported.

- Utility: Provides a route to benzofuran derivatives that can be further functionalized with fluorinated acetic esters.

Base-Catalyzed Cyclization

- Method: Triethylamine or tert-butoxide catalyzes intramolecular cyclization of α-haloketones or o-bromobenzylvinyl ketones in solvents like DMF or DMSO.

- Mechanism: Base-induced Dieckmann-like aldol condensation or 5-exo-dig cyclization forms the benzofuran ring.

- Yields: High yields (81–97%) reported.

- Significance: Suitable for preparing benzofuran cores with functional groups amenable to difluoroacetic acid ester introduction.

Catalyst-Free Methods

- Method: Successive reactions of hydroxyl-substituted aryl alkynes with sulfur ylides or nitro epoxides in solvents like acetonitrile or DMF without catalysts.

- Mechanism: Formation of intermediates followed by intramolecular cyclization yields benzofuran derivatives.

- Yields: Moderate to good yields (33–91%).

- Advantages: Eco-friendly and simple, potentially useful for late-stage fluorinated ester installation.

While direct literature on the exact preparation of benzofuran-5-yl-difluoroacetic acid ethyl ester is limited, the compound can be synthesized by combining benzofuran core synthesis with subsequent introduction of the difluoroacetic acid ethyl ester group through established fluorination and esterification techniques.

Synthetic Route Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of benzofuran-5-yl intermediate | Copper or rhodium-catalyzed cyclization of o-hydroxyaryl precursors with alkynes | High yields, scalable |

| 2 | Introduction of difluoroacetic acid moiety | Reaction with difluoroacetic acid derivatives or fluorination of acetic acid esters | Requires controlled fluorination conditions |

| 3 | Esterification to ethyl ester | Treatment with ethanol and acid catalyst or via ester exchange | Standard esterification methods |

Fluorination and Esterification Details

- Difluoroacetic acid groups are typically introduced by nucleophilic substitution or electrophilic fluorination of appropriate benzofuran precursors.

- Ethyl ester formation is achieved by Fischer esterification or transesterification under acidic conditions.

- Careful control of reaction conditions is necessary to prevent decomposition or side reactions due to the sensitivity of fluorinated groups.

Patent-Documented Process for Benzofuran Derivatives Relevant to Target Compound

A granted European patent (EP2388256A1) describes a process for preparing benzofurans by reacting arylhydroxylamines with ketones, which is applicable for synthesizing benzofuran derivatives with various substituents, including those relevant to pharmaceutical compounds such as dronedarone.

- Process: Reaction of arylhydroxylamine with ketone under controlled conditions to form benzofuran core.

- Application: The method provides a scalable route to benzofuran derivatives functionalized at the 5-position, suitable for further modification to difluoroacetic acid esters.

- Significance: This process underpins the industrial synthesis of benzofuran-based drugs and can be adapted for the target ester compound.

Summary Table of Key Preparation Methods

| Method Type | Key Reagents | Catalyst/Base | Solvent | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Copper-Catalyzed Cyclization | o-Hydroxy aldehydes, alkynes | CuCl, DBU | DMF | 45–93 | Trifluoroethyl substitution adaptable |

| Rhodium-Catalyzed Annulation | Benzamides, vinylene carbonate | CpRh complex | Tetrachloroethane | 30–80 | Multi-step mechanism, diverse substituents |

| Lewis Acid Cyclization | Propargylated phenols | Lewis acid, K2CO3 | Toluene | 75–91 | Efficient benzofuran formation |

| Base-Catalyzed Cyclization | α-Haloketones, o-bromobenzylvinyl ketones | Triethylamine, t-BuOK | DMF, DMSO | 81–97 | High yield, mild conditions |

| Catalyst-Free | Hydroxyl aryl alkynes, sulfur ylides | None | Acetonitrile, DMF | 33–91 | Eco-friendly, simple |

Research Findings and Practical Considerations

- Electron-donating substituents on the aromatic ring enhance yields and reaction rates in benzofuran synthesis.

- Deep eutectic solvents (e.g., choline chloride-ethylene glycol) have been shown to stabilize polar intermediates and promote efficient cyclization.

- Mild oxidants like oxone facilitate oxidation steps in benzofuran ring formation without harsh conditions.

- Fluorinated substituents, such as difluoroacetic acid esters, require careful handling due to their reactivity and potential for hydrolysis.

- Scale-up of these methods has been demonstrated in gram-scale syntheses, ensuring industrial applicability.

The preparation of This compound is best approached through established benzofuran synthesis methods—primarily copper- or rhodium-catalyzed cyclizations—followed by targeted introduction of the difluoroacetic acid ethyl ester group via fluorination and esterification reactions. The process benefits from advances in catalyst design, solvent systems, and mild reaction conditions, as well as patented industrial methods that assure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzofuran-5-yl-difluoroacetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-5-yl-difluoroacetic acid, while reduction can produce benzofuran-5-yl-difluoroethanol.

Scientific Research Applications

Chemical Properties and Reactions

Benzofuran-5-yl-difluoroacetic acid ethyl ester features a benzofuran core with a difluoroacetic acid ethyl ester substituent, which contributes to its reactivity and biological properties. The compound can undergo several types of reactions:

- Oxidation : Can be converted into ketones or carboxylic acids.

- Reduction : The ester group can be reduced to alcohols.

- Substitution : Electrophilic or nucleophilic substitutions can introduce various functional groups onto the benzofuran ring.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

The compound exhibits promising biological activities, making it a focus of research in pharmacology. Key areas include:

- Antimicrobial Properties : Studies indicate that benzofuran derivatives possess significant antibacterial and antifungal activities.

- Anticancer Activity : Research has shown that this compound can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition (e.g., tyrosinase) and modulation of signaling pathways.

Medicinal Applications

Benzofuran derivatives are being explored for their therapeutic potential in treating various diseases:

- Antiviral and Antibacterial : Investigated for efficacy against viral infections and bacterial strains.

- Anti-inflammatory Effects : Potential applications in managing inflammatory diseases such as rheumatoid arthritis.

Case Study 1: Anticancer Activity

A study demonstrated that benzofuran derivatives could inhibit the growth of specific cancer cell lines. The mechanism involved the disruption of cell cycle progression and induction of apoptosis, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research published in Molecules indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of benzofuran-5-yl-difluoroacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to therapeutic effects . The difluoroacetic acid ethyl ester group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between benzofuran-5-yl-difluoroacetic acid ethyl ester and related compounds:

Functional and Application Comparisons

- Fluorination Effects: The difluoro substitution in the target compound likely enhances its electronegativity and resistance to metabolic degradation compared to non-fluorinated analogues like 2-(benzofuran-5-yl)acetic acid. Fluorine’s electron-withdrawing nature may also stabilize the molecule in acidic environments .

- Ester vs. Acid Groups : Ethyl ester derivatives (e.g., Ethyl 2,3-dihydrobenzofuran-5-ylacetate) exhibit improved solubility in organic solvents compared to carboxylic acids, making them preferable in synthetic intermediates or drug formulations .

- Heterocyclic Modifications : Compounds with oxazole rings (e.g., ) introduce nitrogen and oxygen atoms, enabling hydrogen bonding and π-stacking interactions. This contrasts with the target compound’s simpler benzofuran-fluoroester system, which may prioritize stability over bioactivity .

Electrochemical and Material Science Relevance

Propionic acid ethyl ester () demonstrates utility as an electrolyte additive, improving cell capacity at elevated temperatures. By analogy, this compound’s ester group and aromatic core could similarly stabilize electrolytes, though its fluorine atoms might further enhance thermal resistance .

Biological Activity

Benzofuran-5-yl-difluoroacetic acid ethyl ester is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms, applications, and research findings, providing a comprehensive overview of its potential in various fields, particularly in medicinal chemistry.

Overview of the Compound

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of the difluoroacetic acid ethyl ester group enhances its chemical properties, making it a subject of interest for biological studies. This compound is known for its potential applications in medicine, agriculture, and organic synthesis due to its unique structural features.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are crucial in several metabolic pathways.

- Receptor Modulation : The compound can interact with specific receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Compounds related to benzofuran have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus at concentrations around 64 µg/mL .

- Antifungal Activity : The compound also shows activity against yeast-like fungi, notably Candida albicans, further supporting its potential as an antimicrobial agent .

Anticancer Properties

This compound has been evaluated for its anticancer potential:

- Cytotoxicity Studies : In vitro studies reveal that benzofuran derivatives can induce cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 10–30 µM against human glioblastoma U251 cells and melanoma WM793 cells .

- Mechanistic Insights : The anticancer activity may be linked to their ability to disrupt cell cycle progression and induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzofuran-2-carboxylic acid ethyl ester | Structure | Moderate anticancer activity |

| Benzofuran-3-yl-difluoroacetic acid ethyl ester | Structure | Enhanced antimicrobial properties |

| Benzothiophene derivatives | Structure | Varying anticancer effects |

This table illustrates the distinct biological activities associated with different structural modifications within the benzofuran family.

Case Studies and Research Findings

Several studies have highlighted the biological significance of benzofuran derivatives:

- Study on Anticancer Activity : A recent study demonstrated that benzofuran-based compounds exhibited potent antiproliferative effects against multiple cancer cell lines, suggesting their potential as lead compounds for drug development .

- Antimicrobial Evaluation : Another research effort focused on synthesizing derivatives of benzofuran that showed promising results against resistant bacterial strains, highlighting their therapeutic potential in infectious diseases .

- Molecular Hybridization : Innovative approaches combining benzofuran with other bioactive moieties resulted in hybrids that displayed enhanced efficacy against Mycobacterium tuberculosis, showcasing the versatility of benzofuran-based compounds in medicinal chemistry .

Q & A

Q. How can the synthesis of Benzofuran-5-yl-difluoroacetic acid ethyl ester be optimized for improved yield?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, esterification reactions involving benzofuran derivatives often benefit from acid catalysts (e.g., H₂SO₄) and reflux conditions in anhydrous ethanol. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane gradients) can enhance purity . Monitor reaction progress using TLC or GC-MS to identify intermediates and byproducts .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch of the ester at ~1740 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm the benzofuran core and ethyl ester substituents. For example, the ethyl group typically shows a triplet (~1.3 ppm) and quartet (~4.2 ppm) in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can validate molecular ion peaks and fragmentation patterns .

Q. How does solvent choice influence the stability of this compound during storage?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) may stabilize the ester group by reducing hydrolysis. Avoid aqueous or protic solvents (e.g., methanol, water), which can hydrolyze the ester to its carboxylic acid derivative. Store under inert atmosphere (N₂/Ar) at –20°C to minimize degradation .

Advanced Research Questions

Q. What mechanistic insights explain competing reaction pathways during the synthesis of this compound?

- Methodological Answer : Competing pathways (e.g., esterification vs. ring-opening) can arise from steric hindrance or electronic effects. Computational modeling (DFT) can predict transition states and regioselectivity. Experimental validation via kinetic studies (e.g., varying substituents on the benzofuran core) may resolve contradictions .

Q. How can crystallographic data resolve discrepancies in structural assignments for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using tools like ORTEP-3 provides unambiguous bond lengths/angles. For example, the difluoroacetic group’s geometry (C-F bond lengths ~1.34 Å) and ethyl ester conformation can be confirmed . Pair with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What analytical strategies address contradictory data in quantifying trace impurities in synthesized batches?

- Methodological Answer : Use orthogonal methods:

- HPLC-PDA/MS : Detect low-abundance impurities (e.g., hydrolyzed acid or unreacted precursors).

- ²⁹F NMR : Quantify fluorinated byproducts with high sensitivity .

- Calibration curves using spiked standards improve accuracy .

Q. How does the electronic environment of the benzofuran ring affect the reactivity of the difluoroacetic ester group?

- Methodological Answer : Electron-withdrawing substituents (e.g., nitro groups) on the benzofuran ring increase electrophilicity of the ester carbonyl, accelerating nucleophilic attacks. Substituent effects can be studied via Hammett plots or UV-Vis spectroscopy to correlate electronic parameters with reaction rates .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?

- Methodological Answer : Solubility discrepancies may arise from polymorphism or solvent polarity. Use DSC/TGA to identify polymorphic forms. Quantify solubility via gravimetric analysis in saturated solutions, and correlate with Hansen solubility parameters (δD, δP, δH) .

Q. What computational tools are suitable for predicting the metabolic pathways of this compound?

- Methodological Answer : Use in silico platforms like ADMET Predictor or SwissADME to simulate phase I/II metabolism. Focus on esterase-mediated hydrolysis and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., liver microsomes) .

Experimental Design

Q. How to design stability studies under accelerated conditions for regulatory submissions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.